(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone” is a compound that has gained attention in various fields of research and industry due to its potential. It is a unique chemical with the molecular formula C13H15N3OS .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular weight of 261.34. The compound contains a 1H-indazol-3-yl group and a thiomorpholino group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
(Gzella & Wrzeciono, 2001) presented the crystal structures of related compounds, illustrating the utility of thiomorpholino and methyl-1H-indazol moieties in forming complex molecular arrangements important for the understanding of chemical interactions. These structures can be foundational in developing new compounds with tailored properties for various research applications.
Antitumor Activity
A compound similar in structure, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, synthesized by (Tang & Fu, 2018), showed distinct inhibition on the proliferation of several cancer cell lines, including A549, BGC-823, and HepG-2. This suggests that compounds with (1-methyl-1H-indazol-3-yl)(thiomorpholino)methanone as a core could be explored for their potential antitumor properties.
Molecular Dynamics and Hydrogen Bonding
The investigation by (Goh et al., 2010) into similar molecular structures highlighted the significance of hydrogen bonding and pi-stacking in determining the stability and reactivity of molecules. Such insights are crucial for the design of molecules with specific biological or chemical properties, including those based on this compound.
Stereoselective Synthesis
Research by (Marlin, 2017) on the stereoselective synthesis of morpholines provides a foundation for the development of methods to create enantiomerically pure compounds. The ability to control the stereochemistry of molecules containing the thiomorpholino group is invaluable for pharmaceutical applications, potentially applicable to derivatives of this compound.
Electrochemical Utilization in Synthesis
Liu, Xu, and Wei (2021) developed an electrocatalytic protocol that demonstrates the utility of methanol as a C1 source in cyclization reactions (Liu, Xu, & Wei, 2021). This process, relevant to the broader field of synthetic organic chemistry, could potentially be applied to the synthesis or modification of compounds like this compound, offering a route to novel derivatives with significant applications.
Properties
IUPAC Name |
(1-methylindazol-3-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-15-11-5-3-2-4-10(11)12(14-15)13(17)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRYFPKGVBOQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.